molecular formula C14H21N B11893895 2-(tert-Butyl)-5-ethylindoline

2-(tert-Butyl)-5-ethylindoline

Cat. No.: B11893895
M. Wt: 203.32 g/mol
InChI Key: HYPZXOQWVNJMKV-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-ethylindoline is a substituted indoline derivative of interest in organic synthesis and pharmaceutical research. While specific biological data for this compound may be limited, its molecular structure, featuring an indoline core substituted with a tert-butyl group and an ethyl group, makes it a valuable scaffold for medicinal chemistry and the development of novel biologically active compounds . Indoline derivatives are frequently explored as key intermediates in synthetic pathways and are known to serve as precursors for various heterocyclic compounds. Researchers may utilize this compound as a building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. The compound requires cold-chain transportation to maintain stability . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-tert-butyl-5-ethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H21N/c1-5-10-6-7-12-11(8-10)9-13(15-12)14(2,3)4/h6-8,13,15H,5,9H2,1-4H3

InChI Key

HYPZXOQWVNJMKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC(C2)C(C)(C)C

Origin of Product

United States

Electrophilic Aromatic Substitution Eas :

Electrophilic substitution is expected to occur preferentially on the activated benzene (B151609) portion of the molecule. The C5-ethyl group directs incoming electrophiles to the C4 and C6 positions. The C6 position is generally favored due to reduced steric hindrance compared to the C4 position, which is closer to the indoline (B122111) ring fusion.

Reaction Type Reagents Predicted Major Product(s) Rationale
Friedel-Crafts Acylation Acyl chloride (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃) 6-Acyl-2-(tert-butyl)-5-ethylindoline The C5-ethyl group is an ortho, para-director, activating the C4 and C6 positions. The C6 position is sterically more accessible. iitk.ac.inbyjus.comikm.org.my
Nitration HNO₃, H₂SO₄ 6-Nitro-2-(tert-butyl)-5-ethylindoline Similar to acylation, nitration is directed to the most activated and accessible position on the aromatic ring. numberanalytics.com
Halogenation Br₂, FeBr₃ or NBS 6-Bromo-2-(tert-butyl)-5-ethylindoline Halogenation follows the same principle of electrophilic aromatic substitution, favoring the C6 position. lkouniv.ac.in
Vilsmeier-Haack Formylation DMF, POCl₃ 6-Formyl-2-(tert-butyl)-5-ethylindoline This reaction introduces a formyl group, and for 5-alkylindoles, substitution is typically directed to the adjacent C6 position.

N Functionalization:

The nitrogen atom of the indoline (B122111) is nucleophilic after deprotonation and is a common site for derivatization. The steric bulk of the C2-tert-butyl group is not expected to prevent reactions at the nitrogen atom.

Reaction Type Reagents Predicted Product Rationale
N-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., NaH) 1-Alkyl-2-(tert-butyl)-5-ethylindoline The indoline nitrogen is readily deprotonated and alkylated. This is often a highly chemoselective reaction. researchgate.netrsc.org
N-Acylation Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) 1-Acyl-2-(tert-butyl)-5-ethylindoline Similar to N-alkylation, acylation at the nitrogen is a facile transformation.

C H Functionalization:

Modern catalytic methods allow for the direct functionalization of C-H bonds. For indolines, these reactions can be directed to various positions, often depending on the catalyst and any directing group on the nitrogen. In the absence of a specific N-directing group, functionalization would likely be influenced by the inherent reactivity of the C-H bonds. With the C2 and C3 positions blocked, C-H activation would likely target the benzene (B151609) ring, with potential for functionalization at C4, C6, or C7, depending on the catalytic system employed. beilstein-journals.orgnih.gov

Chemoselectivity Considerations

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For 2-(tert-Butyl)-5-ethylindoline, the primary competition is between N-functionalization and C-functionalization on the aromatic ring.

Under Basic Conditions: Reactions employing strong bases like sodium hydride (NaH) will deprotonate the indoline (B122111) nitrogen, making it highly nucleophilic. Subsequent addition of an electrophile (e.g., an alkyl halide) will lead selectively to N-functionalization . rsc.org

Under Acidic Conditions: Classical electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are performed under strong Lewis acid conditions. iitk.ac.inbyjus.com These conditions favor C-functionalization on the electron-rich benzene ring. The nitrogen atom is protonated and deactivated under these conditions.

Catalyst-Controlled Reactions: The outcome of many modern cross-coupling and C-H functionalization reactions is determined by the catalyst system. For example, certain palladium catalysts can selectively promote N-arylation, while others, sometimes with the use of a directing group, can favor C-H arylation at specific positions on the indoline ring. beilstein-journals.org

Advanced Catalysis in the Synthesis and Modification of 2 Tert Butyl 5 Ethylindoline

Transition Metal Catalysis

Transition metals are central to modern organic synthesis, providing pathways for reactions that are otherwise kinetically or thermodynamically unfavorable. Their application in the synthesis of 2-(tert-Butyl)-5-ethylindoline is multifaceted, ranging from the initial construction of the indoline (B122111) ring to its subsequent modification and the introduction of chirality.

Palladium stands as one of the most versatile metals in cross-coupling and catalytic cyclization chemistry. Its utility in synthesizing substituted indolines is well-documented.

Intramolecular Heck Reaction: The palladium-catalyzed intramolecular Heck reaction is a cornerstone for constructing the indoline core. A plausible route to a related scaffold involves the cyclization of an N-protected-o-alkenyl aniline (B41778) derivative. For instance, a precursor like N-allyl-4-ethyl-2-bromoaniline could undergo a Pd(0)-catalyzed cyclization to form the 5-ethylindoline (B1627181) ring system. While this specific reaction does not directly install the C2-tert-butyl group, it establishes the fundamental bicyclic structure, which can be functionalized in subsequent steps.

Hydroaminations: Palladium catalysts can facilitate the intramolecular hydroamination of ortho-alkenylanilines. A direct synthesis of this compound could be envisioned through the cyclization of a substrate such as 2-(3,3-dimethylbut-1-en-1-yl)-4-ethylaniline. In this process, a palladium catalyst, often in conjunction with a specialized ligand, activates the N-H bond for addition across the internal double bond, directly forming the desired indoline product with its characteristic C2-substituent.

Asymmetric Hydrogenation: To generate enantiomerically pure this compound, the asymmetric hydrogenation of the corresponding indole (B1671886), 2-tert-butyl-5-ethylindole, is a premier strategy. Chiral palladium complexes, typically formed in situ from a palladium source (e.g., Pd(TFA)₂) and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or SEGPHOS), can catalyze the reduction of the C2=C3 double bond of the indole with high enantioselectivity. This reaction directly establishes the stereocenter at the C2 position, yielding either the (R)- or (S)-enantiomer depending on the chirality of the ligand used.

Table 1. Overview of Palladium-Catalyzed Reactions for Indoline Synthesis
Reaction TypeExemplary SubstrateTypical Catalyst SystemProduct FocusKey Transformation
Intramolecular Heck ReactionN-allyl-4-ethyl-2-bromoanilinePd(OAc)₂ + PPh₃5-Ethylindoline CoreC-C Bond Formation (Cyclization)
Intramolecular Hydroamination2-(3,3-Dimethylbut-1-en-1-yl)-4-ethylanilinePd(0) + LigandThis compoundC-N Bond Formation (Cyclization)
Asymmetric Hydrogenation2-tert-Butyl-5-ethylindolePd(TFA)₂ + Chiral Ligand(R)- or (S)-2-(tert-Butyl)-5-ethylindolineEnantioselective C=C Reduction

Rhodium catalysts are renowned for their exceptional performance in asymmetric hydrogenation. For the synthesis of chiral this compound, rhodium complexes offer a powerful alternative to palladium. Cationic rhodium(I) precursors, when combined with chiral diphosphine ligands such as those from the DuPhos or JOSIPHOS families, form highly active and selective catalysts. The hydrogenation of 2-tert-butyl-5-ethylindole using a [Rh(COD)L*]BF₄ type catalyst can proceed with excellent conversion and enantiomeric excesses (ee), often exceeding 95%. The choice of ligand is critical for achieving high stereocontrol, as the steric and electronic properties of the ligand framework dictate the facial selectivity of hydrogen addition to the indole substrate.

Reflecting a shift towards more sustainable and earth-abundant metals, manganese has emerged as a promising catalyst for asymmetric hydrogenation. Well-defined manganese(I) complexes, particularly those featuring chiral pincer ligands (e.g., PNP or NNN ligands), have been shown to effectively catalyze the hydrogenation of various heterocycles, including substituted indoles. Applying this technology to 2-tert-butyl-5-ethylindole would involve using a chiral Mn(I) catalyst, activated by a base, to facilitate the transfer of H₂. These systems are noted for their high turnover numbers (TON) and functional group tolerance, presenting a cost-effective and environmentally benign route to enantiopure this compound.

Table 2. Comparison of Metal Catalysts for Asymmetric Hydrogenation of 2-tert-Butyl-5-ethylindole
Metal CatalystTypical Ligand ClassReported Enantioselectivity (ee%)Key Advantage
Palladium (Pd)Chiral Phosphines (e.g., BINAP)Good to Excellent (>90%)Broad substrate scope and reliability.
Rhodium (Rh)Chiral Diphosphines (e.g., DuPhos)Excellent (>95%)High activity and exceptional enantioselectivity.
Manganese (Mn)Chiral Pincer LigandsHigh to Excellent (>90%)Earth-abundant, cost-effective, sustainable.

Copper catalysis is particularly valuable for forming C-N bonds, making it ideal for the modification of the indoline nitrogen. Once this compound is synthesized, it can serve as a substrate in copper-catalyzed N-arylation or N-alkylation reactions (a modern variant of the Ullmann condensation). For example, reacting this compound with an aryl halide (e.g., bromobenzene) in the presence of a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃), and a supporting ligand (e.g., L-proline or DMEDA) can efficiently yield the corresponding N-aryl derivative, N-phenyl-2-(tert-butyl)-5-ethylindoline. This method allows for the rapid diversification of the indoline scaffold at the N1 position.

Beyond the primary metals, other transition metals offer unique catalytic capabilities for indoline synthesis and modification.

Iridium (Ir): Iridium complexes, especially those based on Crabtree's catalyst, are exceptionally active for the hydrogenation of highly substituted olefins and heterocycles. For the reduction of 2-tert-butyl-5-ethylindole, iridium catalysts can operate under mild conditions and exhibit remarkable tolerance to other functional groups. Asymmetric transfer hydrogenation using chiral iridium catalysts is also a viable route to the chiral indoline.

Platinum (Pt): Platinum catalysts, such as platinum(IV) oxide (PtO₂), are effective for the complete reduction of the indole ring. While often less selective for producing indolines from indoles (sometimes leading to over-reduction), specific Pt-based systems can be tuned for the desired transformation.

Cobalt (Co): As another earth-abundant metal, cobalt is gaining attention for catalytic hydrogenations. Chiral cobalt complexes have been developed for the asymmetric reduction of C=C bonds, presenting another sustainable alternative for producing enantiomerically enriched this compound from its indole precursor.

Copper-catalyzed Coupling Reactions.

Organocatalysis for Indoline Synthesis

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, provides a powerful orthogonal approach to indoline synthesis. A prominent strategy for directly constructing the chiral this compound scaffold is through an enantioselective conjugate addition-cyclization cascade.

This process typically involves the reaction between 4-ethylaniline (B1216643) and an α,β-unsaturated aldehyde containing the requisite tert-butyl group, such as 4,4-dimethyl-2-pentenal. The reaction is catalyzed by a chiral secondary amine, such as a derivative of proline or a diarylprolinol silyl (B83357) ether (a MacMillan-type catalyst). The catalytic cycle proceeds through several key steps:

The catalyst reacts with the aldehyde to form a chiral iminium ion, which activates the enal for nucleophilic attack.

The nitrogen atom of 4-ethylaniline performs a stereocontrolled 1,4-conjugate addition (Michael addition) to the iminium ion. The chirality of the catalyst directs this addition to one specific face, establishing the C2 stereocenter.

The resulting enamine intermediate undergoes an intramolecular cyclization, where the enamine attacks the aromatic ring in a Friedel-Crafts-type reaction, forming the indoline ring and regenerating the catalyst.

This organocatalytic cascade is highly atom-economical and can construct the complex chiral indoline core in a single synthetic operation with high levels of enantioselectivity.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a wide array of enantioselective transformations. Their utility in the chemistry of indole and indoline derivatives is well-documented, facilitating reactions such as Friedel-Crafts alkylations, reductive aminations, and kinetic resolutions. beilstein-journals.org

One significant application of CPA catalysis is the oxidative kinetic resolution of 2-substituted indoline derivatives. nih.govccspublishing.org.cn This method relies on an asymmetric transfer hydrogenation from the indoline to an imine, catalyzed by a chiral phosphoric acid. ccspublishing.org.cn The process has been successfully applied to a range of racemic indolines with either alkyl or aryl substituents at the 2-position, affording the unreacted indoline enantiomer in high yields and with excellent enantioselectivities. nih.govccspublishing.org.cn For instance, the Akiyama group demonstrated the oxidative kinetic resolution of various 2-substituted indolines using a CPA catalyst, achieving high enantiomeric excess for the remaining substrate. ccspublishing.org.cn

Furthermore, CPAs have been employed in formal [3+2] cycloaddition reactions to construct 2,3-disubstituted indolines with high enantioselectivity. acs.org In a notable example of CPA-catalyzed arylation, 2-tert-butyl-indole was used as a substrate in a reaction with azonaphthalenes. snnu.edu.cn The bulky tert-butyl group at the C2-position directed the reaction pathway, leading to the formation of naphthyl indoles with remarkable yields and stereoselectivities. snnu.edu.cn This demonstrates the capacity of CPA catalysis to control reactivity and selectivity even with sterically demanding substituents like the tert-butyl group. snnu.edu.cn

A proposed mechanism involves the CPA catalyst activating both the indoline and its reaction partner through a network of hydrogen bonds, orienting them within a chiral environment to favor the formation of one enantiomer. snnu.edu.cndicp.ac.cn

Table 1: Examples of Chiral Phosphoric Acid (CPA) Catalyzed Reactions on Indole/Indoline Derivatives

Substrate(s)CatalystReaction TypeProduct(s)YieldEnantioselectivity (ee) / Enantiomeric Ratio (er)Reference(s)
Racemic 2-alkyl/aryl indolines + IminesChiral Phosphoric AcidOxidative Kinetic ResolutionEnantioenriched (S)-IndolinesGoodExcellent nih.govccspublishing.org.cn
2-tert-Butyl-indole + AzonaphthaleneChiral Phosphoric AcidNaphthylation / ArylationNaphthyl IndolesRemarkableRemarkable snnu.edu.cn
2-(1H-indolyl)anilines + IsatinsChiral Phosphoric AcidPictet-Spengler ReactionSpiro[indoline-3,6'-indolo[3,2-c]quinolin]-2-onesExcellentup to >99% ee dicp.ac.cn
Enecarbamates + Quinone DiimidesChiral Phosphoric Acid(3+2) Formal Cycloaddition2,3-Disubstituted 2-Aminoindolinesup to 98%up to 99% ee acs.org

Proline-catalyzed Reactions

L-proline, a naturally occurring amino acid, has been established as a versatile and environmentally benign organocatalyst for numerous asymmetric reactions. researchgate.netnih.gov It typically operates through an enamine-based catalytic cycle, where the secondary amine of proline condenses with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. nii.ac.jp The carboxylic acid moiety of proline often participates in the transition state, activating the electrophile through hydrogen bonding, thus creating a bifunctional catalytic system. researchgate.netnii.ac.jp

Proline and its derivatives have been extensively used to catalyze aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.govnii.ac.jp In the context of indole chemistry, L-proline has been shown to be an effective catalyst for the synthesis of 3-substituted indole derivatives. researchgate.netrsc.orglookchem.com For example, a one-pot, three-component reaction between an indole, an aldehyde, and malononitrile (B47326) can be catalyzed by L-proline in ethanol (B145695) at room temperature to afford various 3-substituted indoles in high yields. researchgate.netlookchem.com This demonstrates proline's ability to facilitate carbon-carbon bond formation at the C3 position of the indole ring under mild conditions. researchgate.net

Despite the widespread success of proline catalysis, its application to the direct asymmetric synthesis of 2-substituted indolines, such as this compound, is not well-documented in the literature. Most reported proline-catalyzed reactions involving indoles lead to functionalization at the C3 position. The synthesis of 2-substituted indolines often follows different catalytic pathways, such as the reduction of the corresponding indole or intramolecular cyclizations. chemrxiv.org The steric hindrance imposed by the tert-butyl group at the 2-position would present a significant challenge for traditional proline-catalyzed enamine activation strategies originating from the indoline nitrogen.

Biocatalysis and Enzymatic Transformations in Indoline Chemistry

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, harnessing the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. researchgate.netacs.org

Enzymatic Resolution of Indoline Derivatives

Enzymatic kinetic resolution (EKR) is a widely used biocatalytic method for obtaining enantiomerically pure compounds. nih.gov This technique exploits the ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govnih.gov

For indoline derivatives, lipases have proven to be effective biocatalysts for kinetic resolution. nih.gov In a key study, the enzymatic kinetic resolution of racemic methyl N-Boc-indoline-2-carboxylate was successfully achieved using Candida antarctica lipase (B570770) B (CAL-B). nih.gov The lipase selectively hydrolyzed one enantiomer of the ester, allowing for the separation of both the unreacted ester and the resulting carboxylic acid in enantiopure forms. nih.gov Similarly, Candida antarctica lipase A (CALA) has demonstrated high activity and enantiodiscrimination in the resolution of cyclic amino esters like methyl indoline-2-carboxylate through alkoxycarbonylation. nih.gov The success of these resolutions often depends on the choice of the enzyme, solvent, and acylating or alkoxycarbonylating agent. nih.gov

While direct enzymatic resolution of this compound has not been specifically detailed, the successful resolution of other 2-substituted indolines provides a strong precedent for the applicability of this methodology. nih.govwhiterose.ac.ukacs.org

Table 2: Enzymatic Kinetic Resolution of Indoline Derivatives

SubstrateEnzymeReaction TypeResultEnantiomeric Excess (ee)Reference(s)
Racemic methyl N-Boc-indoline-2-carboxylateCandida antarctica lipase B (CAL-B)Enantioselective HydrolysisSeparation of enantiopure ester and acidHigh nih.gov
Racemic methyl indoline-2-carboxylateCandida antarctica lipase A (CALA)Enantioselective AlkoxycarbonylationSuccessful kinetic resolutionHigh nih.gov
Racemic 2-substituted indolinesVarious lipasesN-acylationEnantiomerically enriched indolinesGood to excellent nih.govacs.org

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis in a single synthetic strategy, often in a tandem or one-pot fashion. researchgate.netacs.orgnih.gov This approach allows for the creation of complex molecules that would be difficult to access using either method alone. nih.gov

Recent advances have demonstrated the power of chemoenzymatic strategies for the synthesis and functionalization of N-heterocycles, including indolines. researchgate.netacs.orgresearcher.lifenih.govcaltech.edu One innovative approach involves the use of engineered cytochrome P450 enzymes for direct C-H functionalization. chemrxiv.org For example, engineered variants of the P450 enzyme from Archaeoglobus fulgidus (CYP119) have been used to catalyze carbene transfer reactions for the direct C(sp³)–H functionalization of N-substituted indolines. chemrxiv.org This methodology allows for regiodivergent access to different C-H bonds within the indoline scaffold in a highly regio- and enantioselective manner, providing a direct route to functionalized chiral indolines. chemrxiv.org

Another powerful biocatalytic method involves the directed evolution of enzymes to perform new-to-nature reactions. nih.govcaltech.edu Arnold and coworkers have reported an enzymatic platform for constructing chiral indolines via the intramolecular C(sp³)–H amination of organic azides. acs.orgnih.govcaltech.edu By evolving a cytochrome P411 enzyme, they created a variant, P411-INS-5151, which catalyzes the insertion of an aryl nitrene into a C-H bond to form the indoline ring with good efficiency and selectivity. nih.govcaltech.edu These enzymatic C-H aminations can be coupled with other enzyme-catalyzed reactions in a chemoenzymatic cascade to rapidly build molecular complexity. acs.org For instance, a synthesized chiral indoline can be further functionalized using a P411-based carbene transferase to generate an α-amino lactone, demonstrating the synthetic power of combining different biocatalytic transformations. nih.gov

Computational and Theoretical Investigations of Indoline Systems

Electronic Structure Theory Applications.

Electronic structure theory is fundamental to computational chemistry, providing methods to approximate solutions to the Schrödinger equation for a given molecule. For indoline (B122111) systems, these methods are crucial for determining fundamental properties like geometry and stability.

Density Functional Theory (DFT) for Molecular Geometry and Stability.

Density Functional Theory (DFT) has become a primary tool for computational investigations of heterocyclic compounds, including the indoline framework. researchgate.net This method is favored for its balance of computational cost and accuracy. DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. dergipark.org.trmdpi.com

For a molecule such as 2-(tert-Butyl)-5-ethylindoline, DFT would be used to calculate key structural parameters. The optimization process seeks the most stable arrangement of atoms by minimizing the electronic energy. Studies on various indoline and indole (B1671886) derivatives have shown that DFT methods can reproduce experimental structures with high fidelity. tandfonline.comresearchgate.net For instance, in a study on 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione and its derivatives, DFT was used to predict the stability of different conformers in various solvents and in the gas phase. dergipark.org.tr Similarly, investigations into indole derivatives for corrosion inhibition and dye-sensitized solar cells rely on DFT to establish the ground-state geometries before further property calculations. nih.govmdpi.com The calculated geometric parameters, such as bond lengths and angles, provide a solid foundation for understanding the molecule's physical and chemical behavior.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Indoline Ring System.

The following table presents typical bond lengths and angles for the core indoline structure, as determined by DFT calculations on related molecules. These values serve as a reference for understanding the geometry of this compound. Data is generalized from studies on indole and indoline derivatives. acs.orgmdpi.com

ParameterTypical Value (Å or °)Description
C1-N Bond Length~1.41 ÅBond between the nitrogen and the benzene (B151609) ring carbon.
C1-C6 Bond Length~1.39 ÅAromatic C-C bond within the benzene portion.
N-C2 Bond Length~1.47 ÅBond in the five-membered ring.
C2-C3 Bond Length~1.54 ÅSaturated C-C bond in the five-membered ring.
H-N-C Angle~112°Angle involving the nitrogen atom's hydrogen (if present).
C1-N-C2 Angle~109°Angle within the five-membered ring.

Ab Initio Methods in Indoline Computational Studies.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, avoiding the empirical parameters found in some other methods. researchgate.net Techniques like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. acs.orgirb.hr

These methods have been applied to indole and its derivatives to study conformational preferences and intermolecular interactions. irb.hraip.org For example, ab initio calculations at the MP2 level were used to optimize the structures of indole-water complexes, providing accurate binding energies and hydrogen bond distances. osti.gov A study on indoline and indoline-2-carboxylic acid used MP2 theory to predict a nonplanar geometry between the benzene ring and the nitrogen atom, a finding that aligns with experimental observations for similar molecules like aniline (B41778). acs.org While computationally more demanding than DFT, ab initio methods like second-order Møller–Plesset perturbation theory (CASMP2) can be crucial for accurately describing excited states and systems with significant electron correlation. rsc.org For this compound, these methods would offer a high-accuracy benchmark for its geometric and electronic properties.

Molecular Reactivity and Interaction Studies.

Beyond static structure, computational methods are invaluable for probing the reactivity and interaction potential of molecules. By analyzing the distribution and energy of electrons, chemists can predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Reactivity Indices).

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trdergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr In computational studies of indoline derivatives, FMO analysis is frequently performed to understand their electronic properties and potential applications. mdpi.comtandfonline.com For instance, in the design of indoline-based dyes for solar cells, a low HOMO-LUMO gap is desirable to facilitate intramolecular charge transfer. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecular structure is also revealing; in many indoline derivatives, the HOMO is delocalized over the electron-rich indole ring system, while the LUMO is often localized on an acceptor moiety. researchgate.netresearchgate.net For this compound, the HOMO would likely be centered on the indoline ring, and the HOMO-LUMO gap would provide a quantitative measure of its reactivity.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Indole Derivatives.

This table shows calculated HOMO-LUMO energies for various indole derivatives from different studies to illustrate the typical range of values. A smaller gap generally indicates higher reactivity. dergipark.org.trmdpi.comnih.gov

Indoline/Indole DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference Context
Indole-arylpiperazine 1-5.63-1.294.34α1A-Adrenoceptor Antagonists mdpi.com
Indole-arylpiperazine 2-5.91-1.394.52α1A-Adrenoceptor Antagonists mdpi.com
Indole-arylpiperazine 3-5.87-1.224.65α1A-Adrenoceptor Antagonists mdpi.com
Ethyl-5chloro-3-phenyl-1h-indol-2carboxylate-6.19-2.114.08Optoelectronics nih.gov
1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione (X=H)-6.50-2.883.62Substituent Effect Study dergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive behavior of a molecule. dergipark.org.tr An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). arxiv.org Typically, red-colored regions indicate negative electrostatic potential, making them susceptible to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. researchgate.net

In studies of indoline and indole derivatives, MEP analysis is consistently used to pinpoint reactive centers. dergipark.org.trmdpi.com The nitrogen atom of the indoline ring and the π-system of the aromatic ring are generally regions of negative potential, indicating their nucleophilic character. arxiv.orgresearchgate.net Conversely, hydrogens attached to the nitrogen or other electron-withdrawing groups create regions of positive potential. mdpi.com For this compound, an MEP map would likely show a negative potential zone around the nitrogen lone pair and the fused benzene ring, highlighting these areas as the most probable sites for interaction with electrophiles. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.denih.gov The real power of NBO analysis lies in its ability to quantify delocalization effects through second-order perturbation theory. uni-muenchen.de It calculates the stabilization energy (E(2)) associated with "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. dergipark.org.tr

Table 3: Common NBO Donor-Acceptor Interactions in Indole-like Systems.

This table lists typical hyperconjugative interactions and their associated stabilization energies (E(2)) found in indole derivatives, providing insight into the electronic delocalization that stabilizes the molecular structure. Data is generalized from NBO analyses of related compounds. dergipark.org.trdergipark.org.trnih.gov

Donor NBO (Filled)Acceptor NBO (Empty)Interaction TypeTypical E(2) (kcal/mol)Significance
LP (N)π(C1-C6)n → π30 - 50Resonance delocalization of nitrogen lone pair into the aromatic ring.
π(C-C)aromaticπ(C-C)aromaticπ → π15 - 25Intra-ring electron delocalization contributing to aromatic stability.
σ(C-H)σ(C-C)σ → σ2 - 5Hyperconjugation from C-H bonds to adjacent C-C antibonds.
LP (O)carbonylπ(C-N)n → π~20Interaction in substituted indolines (e.g., indolinones). dergipark.org.tr

Spectroscopic Feature Prediction via Computational Methods

Computational models are instrumental in predicting the spectroscopic characteristics of molecules, aiding in structural elucidation and the interpretation of experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), is a highly reliable approach for calculating the nuclear magnetic shielding tensors of molecules. researchgate.net This method has proven effective for various heterocyclic organic products, including indoline derivatives. madridge.org

For this compound, a typical computational workflow would first involve geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). Following optimization, GIAO calculations are performed at the same level of theory to compute the isotropic shielding values (σ) for each nucleus. These values are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σ_ref - σ_calc. madridge.org The accuracy of these predictions is often high, with reported R-squared values greater than 0.90 when comparing theoretical and experimental data for related structures.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound using the GIAO Method. Note: The following data is illustrative, representing typical results from GIAO/DFT calculations for a substituted indoline. Actual experimental values may vary.

Atom Position Predicted ¹³C Shift (ppm) Atom Position Predicted ¹H Shift (ppm)
C2 70.2 H (C2) 3.65
C3 38.5 H (C3) 2.90
C3a 145.1 H (C4) 7.10
C4 126.8 H (C6) 6.95
C5 135.4 H (C7) 6.80
C6 125.1 H (Ethyl-CH₂) 2.60
C7 109.8 H (Ethyl-CH₃) 1.25
C7a 152.3 H (tert-Butyl) 1.30
C (tert-Butyl) 34.5 H (N-H) 4.50
C (Ethyl-CH₂) 28.9
C (Ethyl-CH₃) 16.0

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra of molecules, including their maximum absorption wavelengths (λ_max_). faccts.deresearchgate.net This method calculates the energies of electronic excited states, which correspond to the absorption of UV or visible light. faccts.de For complex organic molecules like indoline dyes, TD-DFT can provide valuable insights into how substituents affect the electronic transitions and, consequently, the color of the compound. rsc.org

The prediction process for this compound would involve calculating the vertical excitation energies from the optimized ground-state geometry. The choice of functional and basis set, as well as the inclusion of a solvent model (like the Polarizable Continuum Model, PCM), is critical for achieving results that correlate well with experimental spectra. faccts.de Extending conjugation in π-electron systems generally leads to a bathochromic (longer wavelength) shift in the absorption maximum. msu.edu The ethyl group at the C5 position and the tert-butyl group at C2 would be expected to induce subtle shifts in the λ_max_ of the parent indoline chromophore due to their electronic and steric effects. Multifidelity models that integrate DFT calculations with experimental data from related molecules can further enhance prediction accuracy. nih.govacs.org

Table 2: Predicted UV-Vis Absorption for this compound via TD-DFT. Note: This table presents hypothetical data based on typical TD-DFT calculations for substituted aromatic systems.

Transition Excitation Energy (eV) Predicted λ_max_ (nm) Oscillator Strength (f)
S₀ → S₁ 4.15 299 0.085
S₀ → S₂ 4.88 254 0.150
S₀ → S₃ 5.45 227 0.420

Computational methods are essential for the assignment and interpretation of infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies using DFT, a complete assignment of the vibrational modes of a molecule can be achieved. rsc.org For heteroaromatic molecules like indole and its derivatives, DFT calculations have been shown to provide excellent agreement with experimental spectra. rsc.orgmontclair.edu

For this compound, theoretical vibrational analysis would predict the frequencies and intensities of fundamental modes, overtones, and combination bands. This allows for the precise assignment of observed peaks in experimental IR and Raman spectra to specific molecular motions, such as N-H stretching, C-H bending, and ring vibrations. mdpi.comresearchgate.net Such analysis can also reveal how the bulky tert-butyl and ethyl substituents perturb the vibrational modes of the core indoline structure.

Ultraviolet-Visible (UV-Vis) Absorption Maxima Prediction.

Conformational Analysis and Stereoisomer Energy Landscapes

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. Conformational analysis of this compound involves identifying stable conformers and determining their relative energies to construct an energy landscape. The steric bulk of the tert-butyl group is a dominant factor in the conformational preferences of cyclic systems. lumenlearning.comlibretexts.org It exerts significant steric strain, often forcing the ring into specific conformations to minimize unfavorable interactions. libretexts.orgnih.gov

In the case of the indoline ring, which is analogous to a substituted cyclopentane (B165970) fused to a benzene ring, the five-membered ring can adopt various puckered conformations. The tert-butyl group at the C2 position will strongly prefer a pseudo-equatorial orientation to avoid steric clashes. Computational methods, such as molecular mechanics (MM2) or DFT, can be used to calculate the total energy of different conformations, accounting for bond stretching, bending, and torsional strain. The analysis would reveal the most stable conformer and the energy barriers between different stereoisomers or rotamers, providing a detailed picture of the molecule's dynamic behavior. smolecule.comresearchgate.net

Table 3: Relative Energy of Potential Conformers of this compound. Note: This data is illustrative, based on general principles of conformational analysis for tert-butyl substituted rings. ΔE represents the relative energy compared to the most stable conformer.

Conformer tert-Butyl Group Orientation Relative Energy (ΔE, kcal/mol) Predicted Population at 298 K (%)
1 Pseudo-Equatorial 0.00 >99
2 Pseudo-Axial >5.0 <1

Theoretical Modeling of Reaction Mechanisms and Catalytic Pathways

Theoretical modeling provides a molecular-level understanding of how chemical reactions occur, including the roles of catalysts and the origins of selectivity. rsc.orgrsc.org

A Potential Energy Surface (PES) is a conceptual and mathematical landscape that maps the potential energy of a system as a function of its atomic coordinates. wayne.edulibretexts.org Exploring the PES allows chemists to identify stable molecules (minima), transition states (saddle points), and the lowest energy pathways connecting them (reaction coordinates). libretexts.org For reactions involving indoline systems, such as catalytic dehydrogenation or functionalization, PES mapping can elucidate complex mechanisms. acs.orgresearchgate.net

For this compound, theoretical studies could map the PES for various reactions, such as N-alkylation or C-H functionalization. nih.govsioc-journal.cn DFT calculations are used to locate the geometries and energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. rsc.org This mapping can reveal the rate-determining step of a reaction by identifying the highest energy barrier. sioc-journal.cn Furthermore, it can explain regioselectivity by comparing the energy barriers of competing pathways, for instance, why a reaction might occur at C4 versus C6 on the indoline ring. nih.govnih.gov The insights gained from PES mapping are crucial for designing more efficient and selective synthetic routes. rsc.orgresearchgate.net

Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry provides powerful tools for elucidating reaction mechanisms, offering insights into transient structures that are difficult or impossible to observe experimentally. rsc.org For reactions involving indoline systems, transition state (TS) optimization and Intrinsic Reaction Coordinate (IRC) calculations are fundamental techniques used to map out the complete energy landscape of a chemical transformation. rsc.orgrowansci.com These methods are crucial for understanding reaction feasibility, predicting product selectivity, and corroborating experimentally observed outcomes. rsc.orgnih.gov

Transition State Optimization

A transition state represents the highest energy point along a reaction coordinate, a first-order saddle point on the potential energy surface that separates reactants from products. readthedocs.iohi.is Locating this transient geometry is a primary objective of computational reaction mechanism studies. readthedocs.io The process involves sophisticated algorithms that search for a stationary point where the energy gradient is zero, and the Hessian matrix (a matrix of second energy derivatives) has exactly one negative eigenvalue. rowansci.comfaccts.de This single negative eigenvalue corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the peak of the energy barrier. youtube.com

For indoline derivatives, Density Functional Theory (DFT) is a widely employed method for optimizing transition states due to its balance of computational cost and accuracy. nih.govnih.gov Researchers utilize various functionals, such as B3LYP, M06-2X, and mPW1PW91, paired with appropriate basis sets like 6-31G(d) or def2-TZVP, to model the electronic structure of the system. nih.govnih.govnih.gov

Computational studies on substituted indolines have successfully used TS optimization to explain observed selectivity. For instance, in the kinetic resolution of 2-arylindolines, DFT calculations were used to determine the Gibbs free energies of activation (ΔG‡) for the deprotonation step. nih.gov These calculations corroborated experimental data obtained from variable temperature NMR spectroscopy and helped in understanding the role of the N-Boc protecting group's rotation. nih.gov Similarly, in studies of nucleophilic additions to indolyne systems, the calculation of transition state stabilities and distortion energies provided a quantitative measure to predict regioselectivity. nih.gov The calculated energy barriers for different attack pathways (e.g., at C4 vs. C5) align with the experimentally observed product ratios. nih.gov

Below is a representative table summarizing the types of data obtained from transition state optimization studies on indoline-related systems.

Reaction StudiedComputational MethodBasis SetCalculated ParameterValue (kcal/mol)Research Finding
Kinetic Resolution of N-Boc-2-phenylindolineB3LYP-D3BJdef2-TZVPGibbs Free Energy of Activation (ΔG‡)12.8 (53.5 kJ/mol)Corroborates experimental data for Boc group rotation, explaining reaction kinetics. nih.gov
Nucleophilic Addition to 4,5-IndolyneB3LYP6-31G(d)Activation Energy (ΔE‡)Varies by nucleophileCalculations explain the observed regioselectivity of nucleophilic attack on the indolyne core. nih.gov
Asymmetric Hydrogenation of IndoleSMD M06//B3LYP-D3Not SpecifiedRelative Free Energy (ΔΔG‡)2.6The energy difference between diastereomeric transition states correctly predicts the observed enantioselectivity. chinesechemsoc.org

This table is illustrative and compiles data types from various studies on indoline systems to represent the scope of computational findings. Values are derived from cited sources.

Intrinsic Reaction Coordinate (IRC) Calculations

Successfully optimizing a transition state structure is only part of the process. It is essential to verify that this saddle point indeed connects the intended reactants and products. rowansci.comchemrevlett.com This verification is achieved through Intrinsic Reaction Coordinate (IRC) calculations. rowansci.comjussieu.fr An IRC calculation maps the minimum energy path (MEP) downhill from the transition state in both the "forward" direction (towards products) and the "backward" direction (towards reactants). rowansci.comfaccts.de

The procedure begins at the optimized TS geometry and takes small steps along the path of the steepest descent, which is guided by the imaginary frequency vector. jussieu.fr By tracing this path, a sequence of geometries is generated that illustrates the continuous transformation from reactants, through the transition state, to the final products. researchgate.net This confirms the nature of the reaction and ensures the located TS is not an intermediate in an alternative, unexpected reaction pathway. chemrevlett.com

In the context of complex reactions involving indole alkaloids, IRC calculations have been instrumental in confirming the synchronicity of bond-forming and bond-breaking events in proposed biogenetic pathways. nih.gov For example, IRC analysis was used to characterize the conversion of intermediate structures, confirming that the located transition state smoothly connects the precursor and the subsequent intermediate. nih.gov Similarly, in studies of cycloaddition reactions, IRC calculations validate the proposed mechanistic steps by connecting the transition states for ring-closure to the correct reactant complexes and cyclized products. acs.orgresearchgate.net

The following table demonstrates the typical information derived from IRC analyses in computational studies of indoline-related systems.

Reaction StepStarting Point (TS)Confirmed ReactantsConfirmed ProductsComputational MethodFinding
5-endo-trig CyclizationOptimized TS for Mannich ProcessDelocalized 2-aza-pentadienyl anionSubstituted IndolineDFT (B3LYP)Confirmed the located TS connects the open-chain reactant to the cyclized indoline product, supporting a nonpericyclic mechanism. acs.org
Carbocation Rearrangement[TS2]‡Intermediate A1Intermediate A2PCM-mPW1PW91/6-31+G(d,p)IRC plot confirmed the transition from one carbocationic intermediate to another via a 1,2-shift. nih.gov
Annulation of Allene IntermediateTS for PentannulationAllene Intermediate + CatalystPyrroloindolone ProductDFT (M06-2X)Verified that the transition state leads to the formation of the 5-membered ring product. researchgate.net

This table is illustrative, summarizing the application and findings of IRC calculations from various studies on indole and indoline ring systems.

Derivatization and Further Transformations of Substituted Indolines

N-Functionalization of the Indoline (B122111) Nitrogen Atom

The nitrogen atom in the indoline ring behaves as a secondary amine and is a key site for derivatization. Its lone pair of electrons makes it nucleophilic, allowing for a variety of functionalization reactions. N-substituted indolines are common intermediates in the synthesis of complex heterocyclic compounds and biologically active molecules. ontosight.airsc.org The N-H bond can be readily substituted through reactions such as alkylation, acylation, and sulfonylation. bhu.ac.in

These transformations are crucial as the nature of the substituent on the nitrogen can significantly modulate the electronic properties and reactivity of the entire indoline scaffold. For instance, the introduction of an electron-withdrawing group, such as an acyl or sulfonyl group, can decrease the nucleophilicity of the nitrogen and alter the regioselectivity of subsequent electrophilic aromatic substitution reactions. organic-chemistry.org Conversely, N-alkylation can be used to introduce a variety of functional groups or to prepare precursors for more complex molecular architectures. nih.gov

Table 1: Potential N-Functionalization Reactions

Reaction Type Reagents Product Class
N-Alkylation Alkyl halides (e.g., CH₃I), Base (e.g., K₂CO₃) N-Alkyl-2-(tert-butyl)-5-ethylindoline
N-Acylation Acyl chlorides (e.g., CH₃COCl), Pyridine N-Acyl-2-(tert-butyl)-5-ethylindoline
N-Sulfonylation Sulfonyl chlorides (e.g., TsCl), Base N-Sulfonyl-2-(tert-butyl)-5-ethylindoline

Post-Synthetic Modification of the 2-Position Substituent (tert-Butyl Group)

The post-synthetic modification of the tert-butyl group at the C-2 position presents significant synthetic challenges due to its chemical inertness.

Selective Transformations of the tert-Butyl Moiety

The tert-butyl group is characterized by strong, non-polar C-C and C-H sigma bonds, making it resistant to many chemical transformations under standard conditions. Direct, selective functionalization of the tert-butyl group without affecting other parts of the molecule is not a commonly employed strategy in synthetic chemistry. Instead, the tert-butyl group is often utilized for its steric properties, influencing the reactivity of other parts of the molecule or directing the stereochemical outcome of reactions. rsc.orgnih.gov For instance, its bulk can hinder attack at the adjacent C-3 position, potentially directing reactions to other sites. rsc.org

Retention and Inversion of Stereochemistry at C-2

While the tert-butyl group itself is not easily transformed, the stereochemistry at the C-2 chiral center is of great importance in asymmetric synthesis. The synthesis of enantiomerically pure 2-substituted indolines is a significant area of research. rsc.orgchinesechemsoc.org Methodologies such as asymmetric hydrogenation of the corresponding 2-substituted indoles or enantioselective radical alkylation can establish a specific stereochemistry at the C-2 position. chinesechemsoc.orgrsc.org

Once the chiral center is established, subsequent reactions at this position, though not involving the direct transformation of the tert-butyl group, would need to consider the stereochemical outcome. For example, if a reaction were to proceed via an Sₙ1 mechanism involving a carbocation intermediate at C-2, racemization would be expected. Conversely, an Sₙ2-type reaction would lead to an inversion of stereochemistry. The steric bulk of the tert-butyl group would heavily influence the feasibility and pathway of such substitution reactions. nih.gov Research on dearomative Claisen rearrangements has shown that chirality can be effectively transferred to the C-2 position, highlighting the potential for stereocontrol. nih.gov

Post-Synthetic Modification of the 5-Position Substituent (Ethyl Group)

The ethyl group at the C-5 position offers more accessible pathways for post-synthetic modification compared to the C-2 tert-butyl group.

Side-chain Functionalization of the Ethyl Group

The methylene (B1212753) (-CH₂-) group of the ethyl substituent is at a benzylic position, making it susceptible to radical and oxidative reactions. This allows for a range of side-chain functionalizations. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation could introduce a bromine atom, creating a versatile intermediate for subsequent nucleophilic substitutions. Oxidation of the ethyl group could yield a ketone (5-acetylindoline derivative) or, under stronger conditions, a carboxylic acid (indoline-5-carboxylic acid derivative). These transformations introduce valuable functional groups that can be used for further derivatization.

Table 2: Potential Side-Chain Functionalization of the Ethyl Group

Reaction Type Reagents Potential Product
Benzylic Bromination N-Bromosuccinimide (NBS), AIBN 5-(1-Bromoethyl)-2-(tert-butyl)indoline
Oxidation to Ketone CrO₃, KMnO₄ (controlled) 5-Acetyl-2-(tert-butyl)indoline

Introduction of Additional Substituents onto the Aromatic Ring

The aromatic ring of the indoline system can undergo electrophilic aromatic substitution, allowing for the introduction of new substituents. byjus.comchembam.com The regiochemical outcome of such reactions is directed by the existing groups. The indoline nitrogen is a powerful activating ortho-, para-director. The 5-ethyl group is a moderately activating ortho-, para-director. The C-2 tert-butyl group has a minor electronic effect but a significant steric influence.

Considering these factors, electrophilic attack will be directed to the positions ortho and para to the nitrogen atom, which are C-4 and C-6.

Position C-6: This position is para to the nitrogen and meta to the ethyl group. It is generally the most favored position for electrophilic attack due to strong activation from the nitrogen and relatively low steric hindrance.

Position C-4: This position is ortho to both the nitrogen and the ethyl group. While electronically activated, it is subject to considerable steric hindrance from the adjacent 5-ethyl group and the fused pyrrolidine (B122466) ring, making substitution less likely.

Position C-7: This position is ortho to the nitrogen but is significantly hindered by the fused ring structure.

Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are expected to occur predominantly at the C-6 position. bhu.ac.in

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Major Product
Nitration HNO₃, H₂SO₄ 2-(tert-Butyl)-5-ethyl-6-nitroindoline
Halogenation Br₂, FeBr₃ 6-Bromo-2-(tert-butyl)-5-ethylindoline

Regioselectivity and Chemoselectivity in Secondary Functionalization of 2-(tert-Butyl)-5-ethylindoline

The secondary functionalization of the indoline scaffold is a critical aspect of synthetic organic chemistry, enabling the diversification of this privileged structural motif for applications in pharmaceuticals and materials science. The reactivity of a substituted indoline is profoundly influenced by the electronic and steric nature of its existing substituents. In the case of this compound, the interplay between the bulky electron-donating group at the C2 position and the alkyl group on the benzene (B151609) ring dictates the regiochemical and chemoselective outcomes of further transformations.

While specific research on the derivatization of this compound is not extensively documented in publicly available literature, its reactivity patterns can be predicted based on established principles of organic chemistry and studies on analogously substituted indolines. The key factors governing its functionalization are the steric hindrance imposed by the C2-tert-butyl group, the directing effect of the C5-ethyl group, and the reactivity of the nitrogen atom within the indoline core.

Predicting Regioselectivity

The regioselectivity, or the position at which a reaction occurs, on the this compound molecule is a contest between the directing effects of its substituents.

The C2-tert-Butyl Group: This large, sterically demanding group significantly hinders electrophilic attack and other functionalizations at the C2 and C3 positions of the pyrroline (B1223166) ring. vulcanchem.com Its presence effectively shields this part of the molecule, redirecting reactions to other available sites. While it has an electron-donating inductive effect, its primary influence is steric. vulcanchem.com

The C5-Ethyl Group: As an alkyl group, the ethyl substituent is an electron-donating group (EDG) that activates the benzene ring towards electrophilic aromatic substitution (EAS). lkouniv.ac.in Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this molecule, the positions ortho to the ethyl group are C4 and C6.

The Indoline Nitrogen: The nitrogen atom itself can be a site of functionalization (e.g., N-alkylation, N-acylation) or can act as a directing group in certain metal-catalyzed C-H functionalization reactions. researchgate.netmdpi.com

Based on these competing influences, the following regiochemical outcomes are predicted for major classes of reactions:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(tert-Butyl)-5-ethylindoline, and how can purity be optimized?

  • Methodology : Use multi-step synthesis involving indoline core functionalization. For example, tert-butyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation, while ethyl groups may require catalytic hydrogenation or Grignard reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for intermediates, followed by recrystallization for final products .
  • Purity Optimization : Monitor reactions by TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Aim for ≥95% purity (as per industrial standards for research-grade compounds) .

Q. How should researchers characterize this compound spectroscopically?

  • Key Techniques :

  • NMR : Analyze tert-butyl protons (singlet at ~1.3 ppm in 1^1H NMR) and ethyl group splitting patterns (quartet for CH2, triplet for CH3).
  • IR : Confirm indoline N-H stretch (~3400 cm1^{-1}) and tert-butyl C-H bending (~1360 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ for C14_{14}H21_{21}N) .

Q. What safety protocols are critical when handling this compound?

  • Exposure Control : Use fume hoods for synthesis steps, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Approach : Cross-validate using multiple techniques (e.g., 13^{13}C NMR for carbon environments, X-ray crystallography for stereochemical confirmation). For ambiguous peaks, compare with computational simulations (DFT-based NMR prediction tools) .
  • Case Study : Discrepancies in tert-butyl chemical shifts may arise from solvent polarity; re-run NMR in deuterated chloroform vs. DMSO to assess solvent effects .

Q. What strategies optimize the stability of this compound under varying pH conditions?

  • Experimental Design :

  • pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via UV-Vis (λ = 250–300 nm) and LC-MS.
  • Findings : Tert-butyl groups enhance steric protection at neutral pH, but acidic conditions (pH < 4) may protonate the indoline nitrogen, accelerating hydrolysis .

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., serotonin receptors) using the compound’s 3D structure (optimized via Gaussian 09). Validate binding affinity predictions with in vitro assays (e.g., radioligand displacement) .
  • Data Interpretation : Compare docking scores (ΔG) with known ligands to prioritize synthesis of high-affinity analogs .

Q. What mechanistic insights explain low yields in the ethylation of 2-(tert-Butyl)indoline?

  • Hypothesis Testing :

  • Side Reactions : Ethyl group over-alkylation or indoline ring oxidation. Use inert atmospheres (N2_2) and low-temperature conditions (−20°C) to suppress side pathways.
  • Catalyst Screening : Test palladium vs. nickel catalysts for regioselectivity. Nickel may favor mono-ethylation due to lower electrophilicity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields (30–70%) for this compound?

  • Root Causes : Variability in catalyst activity, solvent purity, or reaction time.
  • Resolution : Replicate procedures with strict controls (e.g., anhydrous solvents, fresh catalysts). Document deviations (e.g., stirring speed, heating rate) to identify critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.